molecular formula C4H6BrNO2 B017123 (3-Bromo-4,5-dihydro-isoxazol-5-YL)-methanol CAS No. 110164-84-6

(3-Bromo-4,5-dihydro-isoxazol-5-YL)-methanol

Cat. No.: B017123
CAS No.: 110164-84-6
M. Wt: 180 g/mol
InChI Key: WHYBJMZOIKMVCQ-UHFFFAOYSA-N
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Description

(3-Bromo-4,5-dihydro-isoxazol-5-yl)-methanol (CAS 110164-84-6) is a versatile dihydroisoxazole derivative of significant interest in medicinal chemistry and drug discovery. With the molecular formula C 4 H 6 BrNO 2 and a molecular weight of 180.00 g/mol , this compound serves as a critical synthetic intermediate and a potent pharmacophore. Its primary research value lies in its role as a covalent warhead in the design of enzyme inhibitors. The 3-bromo group on the dihydroisoxazole ring is a key electrophile that can selectively and irreversibly inhibit target enzymes by modifying active site cysteine residues . This mechanism has been effectively leveraged in developing inhibitors for parasitic enzymes like rhodesain, showcasing antitrypanosomal activity for combating diseases such as African Sleeping Sickness . Furthermore, this compound and its analogues have been identified as potent and selective inhibitors of human transglutaminase 2 (TG2) , an enzyme implicated in conditions like celiac disease and certain cancers, making it a valuable tool for probing disease mechanisms. The hydroxymethyl group at the 5-position provides a handle for further synthetic modification, allowing researchers to conjugate the warhead to various peptidomimetic or recognition moieties to enhance selectivity and potency . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Properties

IUPAC Name

(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrNO2/c5-4-1-3(2-7)8-6-4/h3,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYBJMZOIKMVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4,5-dihydro-isoxazol-5-YL)-methanol typically involves the cycloaddition of nitrile oxides to alkenes, forming isoxazolines, which are then brominated. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) for the cycloaddition process .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of eco-friendly and metal-free synthetic routes is also being explored to minimize environmental impact .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of (3-Bromo-4,5-dihydro-isoxazol-5-YL)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Substituent Variations: Hydroxymethyl vs. Aromatic Groups

Compound A: 3-Bromo-5-phenyl-4,5-dihydroisoxazole (CAS: Not specified)

  • Molecular Formula: C₉H₈BrNO
  • Key Differences :
    • The 5-position bears a phenyl group instead of hydroxymethyl.
    • Polarity : Lower polarity compared to the target compound due to the hydrophobic phenyl group.
    • Reactivity : The phenyl group directs electrophilic substitutions (e.g., bromination) to the aromatic ring, whereas the hydroxymethyl group in the target compound facilitates oxidation or esterification reactions .

Compound B: (3-(4-Bromophenyl)isoxazol-5-yl)methanol (CAS: 206055-91-6)

  • Molecular Formula: C₁₀H₈BrNO₂

Bromine Position and Ring Saturation

Compound C: 3-p-Methoxyphenyl-5-bromo-2,1-benzoisoxazole (CAS: Not specified)

  • Molecular Formula: C₁₄H₁₀BrNO
  • Key Differences: Bromine is on a benzoisoxazole (fused benzene-isoxazole system) rather than a dihydroisoxazole. Stability: The fully aromatic benzoisoxazole is more thermally stable than the partially saturated target compound.

Compound D: (3-(4-Fluorophenyl)isoxazol-5-yl)methanol (CAS: 206055-89-2)

  • Molecular Formula: C₁₀H₈FNO₂
  • Key Differences :
    • Fluorine replaces bromine on the phenyl ring.
    • Electrophilicity : Fluorine’s electron-withdrawing effect is weaker than bromine’s, leading to milder electronic perturbations in the isoxazole core .

Functional Group Modifications

Compound E : 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine (CAS: 1018297-63-6)

  • Molecular Formula : C₂₂H₁₅BrN₄O₂
  • Key Differences :
    • Contains a benzoxazole-oxadiazole hybrid scaffold instead of a dihydroisoxazole.
    • Biological Activity : Designed for anti-inflammatory or antimicrobial applications, unlike the target compound, which is primarily an industrial intermediate .

Physicochemical and Spectral Data Comparison

Compound Name Molecular Formula Melting Point (°C) Key Spectral Features (¹H-NMR) Applications
(3-Bromo-4,5-dihydro-isoxazol-5-YL)-methanol C₄H₆BrNO₂ Not reported δ ~3.5–4.0 (CH₂OH), δ ~4.5–5.0 (dihydroisoxazole protons) Industrial intermediate
3-Bromo-5-phenyl-4,5-dihydroisoxazole C₉H₈BrNO Not reported δ 7.2–7.5 (phenyl protons) Cross-coupling reactions
3-p-Methoxyphenyl-5-bromo-2,1-benzoisoxazole C₁₄H₁₀BrNO 112 δ 7.09–8.05 (aromatic protons), δ 3.92 (OCH₃) Pharmaceutical research
(3-(4-Fluorophenyl)isoxazol-5-yl)methanol C₁₀H₈FNO₂ Not reported δ 7.6–8.0 (fluorophenyl protons), δ ~4.0 (CH₂OH) Material science

Biological Activity

(3-Bromo-4,5-dihydro-isoxazol-5-YL)-methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The isoxazole ring system is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the available literature on the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The compound this compound features a bromine atom at the 3-position and a hydroxymethyl group at the 5-position of the isoxazole ring. This structure is believed to contribute to its biological activities.

Antimicrobial Activity

Numerous studies have demonstrated that compounds containing the isoxazole moiety exhibit significant antimicrobial properties. For instance, derivatives of isoxazole have been shown to possess activity against various strains of bacteria and fungi.

CompoundActivityReference
This compoundAntibacterial against E. coli
4-Bromo derivativesBroad-spectrum antimicrobial
Isoxazole hybridsAntifungal and antibacterial

In particular, this compound has been reported to have a minimum inhibitory concentration (MIC) against E. coli, indicating its potential as an antibacterial agent .

Anticancer Activity

The anticancer potential of isoxazole derivatives has been explored in various studies. For example, modifications at the 3-position of the isoxazole ring have been linked to increased cytotoxicity against cancer cell lines.

  • A study highlighted that brominated isoxazoles exhibited enhanced cytotoxic effects against human breast cancer cells (MCF-7) and human colorectal carcinoma cells (HCT-116) .
CompoundCell Line TestedCytotoxicity LevelReference
3-Bromo-Isosaxole DerivativeMCF-7High
3-Bromo-Isosaxole DerivativeHCT-116Moderate to High

Anti-inflammatory Activity

Research has indicated that certain isoxazole derivatives possess anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory mediators.

Study on Isoxazole Derivatives

A recent study focused on synthesizing various isoxazole derivatives and evaluating their biological activities. Among these, this compound was included in the screening process for its potential anti-inflammatory and antimicrobial effects. The results showed promising activity against several bacterial strains and moderate anti-inflammatory effects in vitro .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that the presence of bromine at the 3-position significantly enhances its inhibitory potency against target enzymes involved in bacterial metabolism. This modification has been linked to improved efficacy as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-bromo-4,5-dihydro-isoxazol-5-yl)-methanol, and how can regioselectivity be controlled?

  • Methodological Answer : The compound is typically synthesized via 1,3-dipolar cycloaddition between a nitrile oxide and an alkene or alkyne. For regioselective bromination, stoichiometric control of brominating agents (e.g., NBS or Br₂ in inert solvents) is critical. Evidence from optimized syntheses of related isoxazolines suggests using NaHCO₃ as a base to minimize side reactions .
  • Key Considerations :

  • Use anhydrous conditions to avoid hydrolysis of intermediates.
  • Monitor reaction progress via TLC (Rf ~0.5 in chloroform) to confirm cycloadduct formation .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Workflow :

  • NMR : Confirm regiochemistry via coupling constants (e.g., δ 3.15–3.51 ppm for diastereotopic protons in the dihydroisoxazole ring) .
  • HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients; target purity >95% with retention times ~6–7 minutes .
  • Mass Spectrometry : ESI-MS expected m/z = 180.0 [M+H]⁺ (calculated for C₄H₆BrNO₂) .
    • Data Table :
TechniqueKey Peaks/DataReference
¹H NMR (CDCl₃)δ 4.94 (dd, J=8.4 Hz, CH-OH)
IR (KBr)3342 cm⁻¹ (OH stretch)
HPLC Purity89–98% (retention time 5.8–6.6 min)

Q. What factors influence the stability of this compound during storage?

  • Critical Factors :

  • Light Sensitivity : Store in amber vials at -20°C to prevent bromine dissociation .
  • Moisture : Use desiccants to avoid hydrolysis of the isoxazole ring .
  • Thermal Stability : Decomposition observed >100°C; DSC recommended for batch-specific stability profiling .

Advanced Research Questions

Q. How can structural modifications enhance the anti-inflammatory activity of this compound?

  • SAR Insights :

  • Substituent Effects : Adding electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the phenyl ring improves COX-2 inhibition. Derivatives with morpholinylmethyl groups show 2–3× higher activity .
  • Hybrid Scaffolds : Conjugation with indole or pyrazoline moieties enhances binding affinity (e.g., IC₅₀ = 0.8 μM for hybrid analogs) .
    • Data Table :
DerivativeBiological Activity (IC₅₀)Reference
3-Phenyl-5-morpholinylmethyl1.2 μM (COX-2 inhibition)
Indole-conjugated hybrid0.8 μM (IL-6 suppression)

Q. How can contradictory biological activity data across studies be resolved?

  • Troubleshooting Framework :

Assay Variability : Validate protocols using positive controls (e.g., celecoxib for COX-2 assays) .

Stereochemical Purity : Chiral HPLC to confirm enantiomeric excess; biological activity may differ between (R) and (S) isomers .

Solubility Artifacts : Use DMSO stock solutions ≤0.1% v/v to avoid cytotoxicity .

Q. What strategies optimize the synthesis yield of derivatives for high-throughput screening?

  • Optimization Parameters :

  • Catalysis : Pd(OAc)₂ improves cross-coupling efficiency (yield increase from 56% to 89%) .
  • Solvent Selection : EtOAc/water biphasic systems reduce byproduct formation in esterification .
    • Data Table :
Derivative (Example)CatalystYieldPurity (HPLC)
Ethoxycarbonyl-piperazinePd(OAc)₂89.1%98%
Allyl ester analogNone69.6%89%

Q. How do computational methods aid in predicting the pharmacokinetic properties of this compound?

  • In Silico Tools :

  • ADMET Prediction : SwissADME for logP (calculated 1.8 vs. experimental 1.9) and BBB permeability .
  • Docking Studies : AutoDock Vina to map interactions with COX-2 active site (binding energy ≤-8.5 kcal/mol) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Bromo-4,5-dihydro-isoxazol-5-YL)-methanol
Reactant of Route 2
(3-Bromo-4,5-dihydro-isoxazol-5-YL)-methanol

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